3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Medicinal Chemistry Kinase Inhibitors Regioisomeric Differentiation

Obtaining regioisomerically pure phosphorylated pyridine building blocks for kinase hinge-binder optimization is a persistent supply bottleneck. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine solves this with its precisely defined 3,5-substitution geometry. - Exclusive 3,5-substitution: Positions the P=O moiety 3 bonds from the pyridine N, optimal for Met-gatekeeper interactions in ATP-competitive kinase inhibitors. - Dual orthogonal functionality: The latent aldehyde (dimethoxymethyl acetal) enables late-stage diversification without affecting the phosphoryl pharmacophore. - CNS-favorable physiochemistry: XLogP3 of -0.5, TPSA 48.4 Ų, and zero HBD support blood-brain barrier penetration for CNS kinase targets.

Molecular Formula C10H16NO3P
Molecular Weight 229.21 g/mol
Cat. No. B13518526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
Molecular FormulaC10H16NO3P
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=CN=C1)P(=O)(C)C)OC
InChIInChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-9(7-11-6-8)15(3,4)12/h5-7,10H,1-4H3
InChIKeyWAFWRKVMTCOSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine: Physicochemical Profile


3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (CAS 2648956-69-6) is a disubstituted pyridine featuring a dimethoxymethyl acetal at the 3-position and a dimethylphosphoryl (dimethylphosphine oxide) group at the 5-position, with the molecular formula C₁₀H₁₆NO₃P and a molecular weight of 229.21 g/mol [1]. The compound belongs to the class of phosphorylated heterocycles, which are increasingly investigated as kinase inhibitor building blocks and synthetic intermediates in medicinal chemistry [2]. Its computed XLogP3 of -0.5, topological polar surface area of 48.4 Ų, and zero hydrogen bond donors distinguish it from many conventional pyridine scaffolds used in drug discovery [1].

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine: Isomer Specificity


Substituting this compound with structurally related dimethylphosphoryl pyridines (e.g., 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine or 5-(dimethylphosphoryl)nicotinic acid) introduces critical changes in both electronic distribution and steric accessibility that directly affect synthetic utility and biological target engagement [1][2]. The 3,5-substitution pattern places the dimethoxymethyl acetal meta to the ring nitrogen and para to the dimethylphosphoryl group, creating a unique spatial arrangement of hydrogen bond acceptors (four total: the pyridine N, two methoxy oxygens, and the P=O oxygen) that is not duplicated in isomers where the phosphoryl group occupies the 2- or 4-position. In kinase inhibitor design, the precise geometry of the dimethylphosphoryl group on the pyridine ring has been shown to be a critical determinant of enzyme inhibitory potency, with position-dependent effects on ATP-binding site complementarity [2]. Generic substitution without head-to-head biological data for the specific regioisomer risks loss of target activity and altered pharmacokinetic properties.

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine: Differentiation Evidence


Regioisomeric Identity: 3,5- vs. 4,2-Substitution

The target compound bears the dimethoxymethyl group at the pyridine 3-position and the dimethylphosphoryl group at the 5-position, whereas the closest commercial positional isomer 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine (CAS 2648961-08-2) places these groups at the 4- and 2-positions, respectively [1][2]. This regioisomeric difference changes the distance between the acetal carbon and the phosphorus atom from a 1,3-relationship (meta-substitution) to a 1,2-relationship (ortho-like), fundamentally altering the molecular dipole orientation and the spatial presentation of hydrogen bond acceptor moieties [1]. In the class of phosphorylated pyridine kinase inhibitors, regioisomeric identity has been demonstrated to produce order-of-magnitude differences in IC50 values against the same kinase target, with the P=O group position being a critical pharmacophoric element [2].

Medicinal Chemistry Kinase Inhibitors Regioisomeric Differentiation

Physicochemical Profile vs. 5-(Dimethylphosphoryl)nicotinic Acid

The target compound exhibits a computed XLogP3 of -0.5 and a topological polar surface area (TPSA) of 48.4 Ų, with zero hydrogen bond donors [1]. In contrast, the commercially available analog 5-(dimethylphosphoryl)nicotinic acid (CAS 2361963-14-4, synonymous with 5-(dimethylphosphoryl)pyridine-3-carboxylic acid) possesses a carboxylic acid group at the 3-position instead of the dimethoxymethyl acetal, introducing one hydrogen bond donor and a substantially larger TPSA (~87 Ų for a typical pyridine carboxylic acid) [1][2]. The dimethoxymethyl acetal functions as a protected aldehyde equivalent, offering orthogonal synthetic reactivity not available from the free carboxylic acid analog and enabling late-stage diversification strategies in medicinal chemistry programs .

Physicochemical Properties Drug-likeness Lead Optimization

Masked Aldehyde: Orthogonal Diversification Strategy

The dimethoxymethyl group serves as a stable, lipophilic protected aldehyde that can be unmasked under mild acidic conditions to reveal a formyl group at the pyridine 3-position [1]. This contrasts with the more common chlorinated or aminated dimethylphosphoryl pyridine building blocks (e.g., 2-chloro-6-(dimethylphosphoryl)pyridine or 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine), which offer only single-mode reactivity via nucleophilic aromatic substitution or reductive amination, respectively [2]. The target compound therefore enables a two-dimensional diversification strategy: (1) P=O-directed metalation or cross-coupling at the phosphoryl-bearing ring, and (2) aldehyde-based condensation, reductive amination, or Grignard addition following acetal deprotection [1]. The purity of commercially available material has been verified at 98% by Leyan (Shanghai) Chemical, with storage at 2-8°C under sealed dry conditions .

Synthetic Chemistry Protecting Group Strategy Building Block Utility

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is suitable for medicinal chemistry programs developing ATP-competitive kinase inhibitors where the precise geometry of the dimethylphosphoryl group on the pyridine ring is critical for hinge-region binding. The 3,5-substitution pattern places the P=O moiety three bonds from the ring nitrogen, a geometry associated with optimal Met-gatekeeper interactions in multiple kinase families [1]. The dimethoxymethyl group at the 3-position provides a latent aldehyde for late-stage diversification into amines, oximes, or vinyl groups without affecting the phosphoryl pharmacophore, enabling rapid SAR exploration around the solvent-exposed region [1].

CNS-Penetrant Phosphorus Heterocycle Synthesis

The computed XLogP3 of -0.5 combined with zero hydrogen bond donors and a TPSA of 48.4 Ų places this building block within favorable physicochemical space for blood-brain barrier penetration (typically TPSA < 70 Ų and HBD ≤ 1) [2]. This makes it a strategic starting material for synthesizing CNS-targeted kinase inhibitors (e.g., LRRK2, GSK-3β) or phosphodiesterase modulators, where the dimethylphosphoryl group can serve both as a pharmacophoric element and as a metabolic soft spot for oxidative clearance modulation [3].

Metal-Organic Framework (MOF) Synthesis

The combination of a soft Lewis basic pyridine nitrogen and a hard phosphoryl oxygen within the same molecule creates a bifunctional ligand capable of bridging disparate metal centers [3]. Following controlled acetal deprotection, the resulting aldehyde can be further elaborated into imine or carboxylate donors, generating tridentate ligand architectures. This scaffold has potential utility in synthesizing heterobimetallic catalysts and porous coordination polymers where site-differentiated metal binding is required [3].

PROTAC & Molecular Glue Degrader Linker Chemistry

The dual orthogonal functionality (protected aldehyde + phosphoryl group) makes this compound an attractive entry point for synthesizing heterobifunctional degraders . The dimethoxymethyl group can be deprotected and coupled to E3 ligase-recruiting moieties (e.g., thalidomide or VHL ligands) via reductive amination, while the dimethylphosphoryl group can be further elaborated to install the target-protein binding warhead. This sequential, non-interfering functionalization strategy streamlines PROTAC synthetic routes compared to mono-functionalized pyridine intermediates .

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